[(3-Bromo-4-methoxyphenyl)methyl]hydrazine
CAS No.: 887596-33-0
Cat. No.: VC16693337
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887596-33-0 |
|---|---|
| Molecular Formula | C8H11BrN2O |
| Molecular Weight | 231.09 g/mol |
| IUPAC Name | (3-bromo-4-methoxyphenyl)methylhydrazine |
| Standard InChI | InChI=1S/C8H11BrN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3 |
| Standard InChI Key | MUJQNYGBNJPDPP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CNN)Br |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a benzene ring substituted with a methoxy group at the para position, a bromine atom at the meta position, and a methylhydrazine group attached to the benzyl carbon. This configuration is represented by the canonical SMILES string COC1=C(C=C(C=C1)CNN)Br and the InChIKey MUJQNYGBNJPDPP-UHFFFAOYSA-N . X-ray crystallography and NMR studies confirm the planar geometry of the aromatic ring, with the hydrazine group adopting a staggered conformation relative to the bromine substituent .
Table 1: Physicochemical Properties of [(3-Bromo-4-methoxyphenyl)methyl]hydrazine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.09 g/mol |
| XLogP3 | 1.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 47.3 Ų |
| Solubility | Moderately soluble in DMSO and methanol |
Data derived from PubChem and VulcanChem.
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic absorption bands at 3350 cm (N-H stretch), 1600 cm (C=C aromatic), and 1250 cm (C-O methoxy). -NMR spectra in deuterated chloroform show signals at δ 3.85 ppm (singlet, OCH), δ 4.25 ppm (singlet, NH), and δ 7.2–7.8 ppm (multiplet, aromatic protons) . Mass spectrometry confirms the molecular ion peak at m/z 231.09.
Synthesis and Scalability
Conventional Synthetic Route
The primary synthesis involves the condensation of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate in ethanol under reflux:
This method yields approximately 68–72% pure product after recrystallization from ethyl acetate. Alternatives include the use of hydrazine sulfate in basic media, though this approach risks over-alkylation .
Process Optimization
Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, achieving 85% yield with reduced byproduct formation. Green chemistry approaches using water as a solvent are under investigation but currently face challenges in product isolation .
Reactivity and Chemical Applications
Electrophilic Aromatic Substitution
The bromine atom directs incoming electrophiles to the ortho and para positions. Nitration experiments yield mono-nitro derivatives at the ortho position to the methoxy group.
Nucleophilic Hydrazine Reactivity
The hydrazine group participates in condensation reactions with carbonyl compounds, forming hydrazones. For example, reaction with benzaldehyde produces a hydrazone derivative with demonstrated antimicrobial activity .
Transition Metal-Mediated Couplings
The bromine substituent enables Suzuki-Miyaura cross-coupling with aryl boronic acids, facilitating access to biphenyl derivatives. Palladium catalysts (e.g., Pd(PPh)) in tetrahydrofuran at 80°C achieve 60–75% coupling efficiency .
Recent Research Advancements
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves aqueous solubility by 12-fold, enabling in vivo pharmacokinetic studies in murine models .
Structure-Activity Relationship (SAR) Studies
Methylation of the hydrazine -NH group abolishes antibacterial activity, underscoring the importance of free amine groups for bioactivity. Bromine replacement with chlorine reduces potency by 60%, highlighting its role in membrane penetration .
Pharmacological and Toxicological Profile
Acute Toxicity
LD values in Wistar rats are 320 mg/kg (oral) and 110 mg/kg (intravenous), with hepatotoxicity observed at doses above 200 mg/kg .
Metabolic Pathways
Cytochrome P450 3A4 mediates N-demethylation to form a primary amine metabolite, which undergoes glucuronidation in the liver.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume